Potassium nicotinate

Description

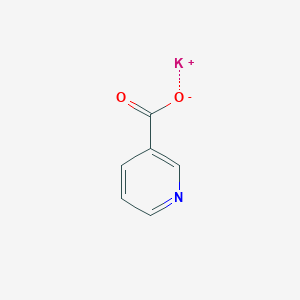

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.K/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZVUZYEOJQHNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-67-6 (Parent) | |

| Record name | Nicotinic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10167855 | |

| Record name | Nicotinic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-17-5 | |

| Record name | Nicotinic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Potassium Nicotinate

Direct Synthesis Routes

Direct synthesis methods provide the most straightforward pathways to potassium nicotinate (B505614), primarily involving the reaction of a nicotinic acid precursor with a potassium-containing base. These routes can be broadly categorized into solid-phase and liquid-phase synthesis.

Solid-Phase Synthesis from Nicotinic Acid Precursors

A notable method for creating anhydrous potassium nicotinate is through room-temperature solid-phase synthesis. researchgate.net This approach involves the direct reaction of nicotinic acid with anhydrous potassium acetate (B1210297). researchgate.net The resulting compound has been characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray powder diffraction to confirm its structure. researchgate.net This method is highlighted for its simplicity and for proceeding at ambient temperatures, which can be advantageous in terms of energy consumption and avoiding solvent-related issues.

Another documented solid-phase approach involves the reaction of nicotinic acid with potassium hydroxide (B78521). While specific details on the solid-phase reaction conditions are limited in the provided context, the fundamental acid-base reaction between nicotinic acid and a strong potassium base like KOH is a chemically intuitive route to the potassium salt.

A further example of a related synthesis, though not strictly solid-phase in its entirety, is the preparation of nicotinic anhydride (B1165640), which has utilized this compound as an intermediate. orgsyn.org In one historical method, this compound was reacted with oxalyl chloride in anhydrous benzene. orgsyn.org This demonstrates the utility of pre-formed this compound in subsequent synthetic steps.

Considerations for Liquid-Phase Synthesis

Liquid-phase synthesis offers an alternative route to this compound, often allowing for better control of reaction conditions and facilitating the purification of the product. One documented procedure involves the reaction of methyl nicotinate with potassium trimethylsilanolate in dry tetrahydrofuran (B95107) (THF). prepchem.com This reaction, conducted over a 5-hour period, yielded this compound as a white solid with a 90% yield. prepchem.com The product's identity was confirmed using proton nuclear magnetic resonance (¹H NMR) spectroscopy and elemental analysis. prepchem.com

The use of an ester of nicotinic acid, such as methyl nicotinate or ethyl nicotinate, in the presence of a strong potassium base is a recurring theme in liquid-phase synthesis. For instance, the synthesis of racemic nicotine (B1678760) has employed the condensation of methyl nicotinate with N-methylpyrrolidin-2-one in the presence of potassium tert-butoxide at reflux, forming an intermediate potassium salt. google.comgoogle.com Similarly, the reaction of ethyl nicotinate with N-vinyl-2-pyrrolidone in the presence of a base like potassium ethanolate (B101781) is another example where a potassium salt of a nicotinate derivative is formed. google.com While the final product in these examples is not this compound itself, the initial step involves the formation of a related potassium salt in a liquid medium.

A method for producing myristyl nicotinate involves dissolving nicotinic acid (Vitamin B3) in a solvent like water or ethanol (B145695), cooling the solution, and then adding potassium hydroxide. google.com This initial step effectively forms this compound in solution before its subsequent reaction. This highlights a common strategy where the potassium salt is generated in situ in a liquid phase to facilitate further reactions.

Ancillary and Related Synthetic Approaches

Beyond the direct synthesis of this compound, related synthetic strategies and derivatizations offer further insights into its preparation and utility.

Derivatization of Nicotinic Acid to Yield Potassium Salts

The formation of this compound is a fundamental acid-base reaction. Nicotinic acid, being a carboxylic acid, can be readily deprotonated by a suitable potassium base to form the corresponding potassium salt. This principle is applied in various contexts. For example, in the synthesis of N-alkylnicotinamide phenoxyacetates, herbicidal acids were first neutralized with stoichiometric amounts of potassium hydroxide in methanol (B129727) to yield their potassium salts. acs.org A similar principle can be applied to nicotinic acid.

The synthesis of certain nicotinic acid derivatives or their salts can be efficiently achieved through multi-step processes where the formation of a potassium salt may be an intermediate step. google.com For instance, a compound can be treated to form an alkali metal salt, such as a potassium salt, which can then be isolated. google.com

Comparative Analysis of Synthesis Efficiency and Reaction Pathways

Different synthetic routes to nicotinic acid derivatives and their salts, including this compound, offer varying levels of efficiency and practicality. Solid-phase synthesis, such as the reaction between nicotinic acid and anhydrous potassium acetate, is noted for its simplicity. researchgate.net

In liquid-phase synthesis, the choice of reactants and conditions significantly impacts the yield. The reaction of methyl nicotinate with potassium trimethylsilanolate in THF reported a high yield of 90%. prepchem.com In the synthesis of myristyl nicotinate, where this compound is formed in situ, the yield of the final product was reported to be as high as 91% when using potassium hydroxide in water. google.com

The synthesis of nicotinic anhydride provides a historical comparison. The method involving the reaction of nicotinoyl chloride with sodium nicotinate was one of the earlier approaches. orgsyn.org A later method utilized the reaction of this compound with oxalyl chloride. orgsyn.org However, a more modern and simpler method with high yield avoids the need for these pre-formed salts and the often inaccessible acid chlorides. orgsyn.org

The table below summarizes some of the discussed synthetic approaches.

| Starting Materials | Reagents/Solvents | Product | Yield | Reference |

| Nicotinic acid, Anhydrous potassium acetate | Solid-phase, room temperature | Anhydrous this compound | Not specified | researchgate.net |

| Methyl nicotinate, Potassium trimethylsilanolate | Dry tetrahydrofuran | This compound | 90% | prepchem.com |

| Nicotinic acid, Potassium hydroxide | Water | Myristyl nicotinate (via in situ this compound) | 91% (final product) | google.com |

| This compound, Oxalyl chloride | Anhydrous benzene | Nicotinic anhydride | Not specified | orgsyn.org |

Table 1. Comparison of Synthetic Routes

Advanced Characterization and Spectroscopic Analysis of Potassium Nicotinate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular vibrations of potassium nicotinate (B505614). These vibrations are intrinsic to the molecule's structure and bonding, offering valuable insights into its composition.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups and vibrational modes within the molecule.

In the analysis of anhydrous potassium nicotinate, FTIR is a key technique for structural characterization. researchgate.net The spectrum reveals characteristic bands that confirm the formation of the salt and provide information about the coordination of the potassium ion with the nicotinate moiety. Key vibrational bands observed in the FTIR spectrum of this compound are detailed in the table below.

| Frequency (cm⁻¹) | Assignment |

| 1672 | C=O stretching |

| 1592 | C=C and C=N stretching of the pyridine (B92270) ring |

| 1386 | Symmetric stretching of the COO⁻ group |

| 836 | C-H out-of-plane bending |

| 764 | C-H out-of-plane bending |

| 704 | Ring deformation |

This data is based on typical vibrational frequencies for similar compounds and may vary slightly based on experimental conditions.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementary to FTIR, FT-Raman spectroscopy involves the inelastic scattering of laser light by the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete vibrational profile of this compound. The FT-Raman spectra of various alkali metal nicotinates have been registered and analyzed to understand the influence of the cation on the vibrational modes of the nicotinate anion. researchgate.net

Key vibrational bands observed in the FT-Raman spectrum of this compound are presented below.

| Frequency (cm⁻¹) | Assignment |

| 3060 | Aromatic C-H stretching |

| 1595 | C=C and C=N stretching of the pyridine ring |

| 1390 | Symmetric stretching of the COO⁻ group |

| 1035 | Ring breathing mode |

| 820 | C-H in-plane bending |

| 630 | Ring deformation |

This data is based on typical vibrational frequencies for similar compounds and may vary slightly based on experimental conditions.

Theoretical Calculations for Vibrational Spectra Assignment

To achieve a precise assignment of the observed vibrational bands in both FTIR and FT-Raman spectra, theoretical calculations are often employed. researchgate.net Methods such as Density Functional Theory (DFT) can be used to model the molecular structure and predict the vibrational frequencies of this compound. jocpr.com These calculated frequencies, when scaled appropriately, show good agreement with the experimental data, allowing for a confident assignment of each vibrational mode. jocpr.com This computational approach is invaluable for distinguishing between closely spaced or overlapping bands and for understanding the nature of the molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Characterization

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals for the protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylate group and the electronegativity of the nitrogen atom.

The expected chemical shifts for the protons of this compound in a suitable solvent are outlined in the following table.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.9 - 9.1 | Singlet |

| H-4 | 8.1 - 8.3 | Doublet |

| H-5 | 7.3 - 7.5 | Triplet |

| H-6 | 8.6 - 8.8 | Doublet |

Predicted chemical shifts are based on the analysis of nicotinic acid and related compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The characteristic chemical shifts for the carbon atoms in this compound are presented in the table below.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 130 - 132 |

| C-4 | 135 - 137 |

| C-5 | 123 - 125 |

| C-6 | 148 - 150 |

| COO⁻ | 168 - 170 |

These chemical shifts are based on data for nicotinic acid and its derivatives and can be influenced by the solvent and concentration.

Elucidation of Electronic Charge Distribution via NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and electronic environment of atoms within a molecule. By analyzing parameters such as chemical shifts, coupling constants, and relaxation times, researchers can elucidate the distribution of electronic charge across the molecular framework. The chemical shift of a nucleus is particularly sensitive to its local electronic environment; variations in electron density cause shifts in the resonance frequency, providing insights into the electronic effects of substituent groups and the nature of chemical bonds.

For this compound, NMR studies would be instrumental in mapping the electron density of the pyridine ring and the carboxylate group. The coordination of the potassium ion to the carboxylate and potentially the nitrogen atom of the pyridine ring would influence the electronic charge distribution, which could be observed through changes in the ¹³C and ¹⁵N NMR chemical shifts compared to nicotinic acid. However, detailed studies specifically focused on the elucidation of electronic charge distribution in this compound using NMR parameters were not available in the surveyed literature.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice.

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It is used to identify the crystalline phases present in a material and can provide information on unit cell dimensions, crystal structure, and sample purity. In the synthesis of anhydrous this compound, PXRD has been utilized to characterize the structure of the resulting compound. researchgate.net

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the crystal lattice structure. For complex structures or mixtures, Rietveld refinement is a powerful analytical method applied to the powder diffraction data. wikipedia.org This technique involves fitting a calculated theoretical diffraction profile to the entire experimental pattern, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. xray.cznih.govnih.gov The quality of the fit is assessed using various agreement indices, providing a detailed and accurate model of the crystal structure from powder data.

Table 1: Typical Parameters Obtained from PXRD Analysis

| Parameter | Description |

|---|---|

| Peak Position (2θ) | Used to determine the d-spacings and subsequently the unit cell parameters of the crystal lattice. |

| Peak Intensity | Related to the arrangement of atoms within the unit cell; used for structure determination and quantitative phase analysis. |

| Peak Shape/Width | Provides information on crystallite size, microstrain, and structural defects within the sample. |

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Unlike PXRD, which uses a powdered sample, SCXRD requires a single, high-quality crystal. The resulting diffraction data allows for the unambiguous determination of the unit cell, space group, and the exact coordinates of every atom within the asymmetric unit.

This level of detail provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and coordination geometry. While the literature confirms the synthesis and characterization of this compound, specific crystallographic data from a single-crystal structure determination, such as its crystal system, space group, and unit cell dimensions, were not detailed in the available search results. researchgate.net The application of this technique would be essential for a complete structural elucidation of the compound.

Table 2: Key Crystallographic Data from Single Crystal XRD

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal lattice based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry operations that can be applied to the unit cell, providing a complete description of the crystal's symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the cell edges and the angles between them that define the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell, allowing for the calculation of bond lengths and angles. |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are widely used to study the thermal stability and decomposition of materials.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition pathways of a material by continuously measuring its mass as a function of temperature or time in a controlled atmosphere. mdpi.commdpi.com The resulting TGA curve plots the percentage of mass loss against temperature.

A typical TGA thermogram for a salt like this compound would show distinct steps of mass loss. The first step, often occurring at lower temperatures (below ~150°C), usually corresponds to the loss of adsorbed or crystalline water. Subsequent steps at higher temperatures represent the thermal decomposition of the anhydrous compound. researchgate.net Each step in the curve indicates a specific decomposition event, and the temperature range over which these losses occur provides information about the material's thermal stability. The final residual mass at the end of the experiment corresponds to the thermally stable inorganic residue.

Differential Thermogravimetric (DTG) analysis is inherently linked to TGA. The DTG curve is the first derivative of the TGA curve, plotting the rate of mass loss (d(mass)/dt) as a function of temperature. mdpi.comresearchgate.net Instead of showing the cumulative mass loss, the DTG curve presents peaks, where each peak corresponds to a specific decomposition step.

The primary advantage of DTG analysis is its ability to resolve overlapping decomposition events that might appear as a single, continuous step in the TGA curve. The temperature at the apex of a DTG peak (T_max) represents the point of the fastest decomposition rate for that particular stage. This makes DTG a sensitive tool for accurately identifying the distinct stages of thermal degradation and the specific temperatures at which these processes are most prominent.

Table 3: Interpretation of TGA/DTG Data for a Hypothetical Decomposition

| Stage | Temperature Range (°C) | TGA Observation (Mass Loss) | DTG Observation (Peak) | Interpretation |

|---|---|---|---|---|

| 1 | 50 - 120 | A distinct, initial mass loss. | A sharp peak corresponding to the initial mass loss. | Loss of volatile components, such as adsorbed water (dehydration). |

| 2 | 200 - 400 | A significant, multi-step mass loss. | One or more distinct peaks, indicating the maximum rate of decomposition. | Decomposition of the organic nicotinate moiety. |

| 3 | > 400 | A stable plateau is reached. | The curve returns to the baseline, indicating no further mass loss. | Formation of a stable inorganic residue. |

Other Advanced Spectroscopic and Analytical Methods

Further characterization of this compound is achieved through a variety of advanced spectroscopic and analytical techniques. These methods provide deeper insights into the electronic environment of specific atoms, the elemental makeup of the compound, and methodologies for its detection and quantification in various media.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. nih.govlinear.es It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. nih.gov The analysis is performed by bombarding the sample with a high-energy beam of electrons, which excites electrons in the sample's atoms. linear.es When an inner shell electron is ejected, an electron from a higher energy shell fills the vacancy, releasing the excess energy as an X-ray. nih.govlinear.es The energy of this emitted X-ray is characteristic of the element from which it originated. nih.gov

EDS is a standard method to confirm the elemental composition of synthesized this compound. A study on the synthesis and characterization of anhydrous this compound utilized elemental analysis to verify the compound's identity. researchgate.netepa.gov The technique provides qualitative data by identifying the elements present and quantitative data by measuring the relative abundance of each element. atlas-medical.comstarna.com

For this compound (C₆H₄KNO₂), an EDS spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Potassium (K). The relative intensities of these peaks can be used to determine the weight and atomic percentages of each element in the sample, which are then compared against the theoretical values calculated from the chemical formula.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 44.69 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.50 |

| Potassium | K | 39.098 | 1 | 39.098 | 24.25 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.86 |

| Total | 161.201 | 100.00 |

Spectrophotometric Detection Methodologies

Spectrophotometry is a widely used analytical method that measures the absorption or transmission of light as a function of wavelength. It can be applied to the analysis of this compound in two primary ways: by targeting the nicotinate anion or the potassium cation.

UV-Vis Spectrophotometry of the Nicotinate Anion: The nicotinate portion of the molecule contains a pyridine ring, which is a chromophore that absorbs light in the ultraviolet (UV) region. Nicotinic acid, when dissolved in dilute hydrochloric acid, exhibits two characteristic absorption maxima at approximately 213 nm and 261 nm. starna.comstarnacells.comhellma.com This property is well-documented and is used as a standard for validating the absorbance scale and linearity of spectrophotometers. cpachem.comstarnacells.com

Since the potassium salt does not alter the fundamental structure of the chromophore, this compound solutions are expected to have a similar UV absorption spectrum. By preparing a series of solutions with known concentrations and measuring their absorbance at one of the characteristic wavelengths (e.g., 261 nm), a calibration curve can be constructed according to the Beer-Lambert law. This allows for the rapid and accurate quantification of this compound in solution.

| Concentration (mg/L) | Wavelength (nm) | Typical Absorbance (AU) |

|---|---|---|

| 6 | 213 | ~0.48 |

| 6 | 261 | ~0.29 |

| 12 | 213 | ~0.96 |

| 12 | 261 | ~0.58 |

| 24 | 213 | ~1.92 |

| 24 | 261 | ~1.16 |

Colorimetric and Turbidimetric Determination of Potassium: The concentration of potassium can be determined independently using various spectrophotometric methods. These often involve a chemical reaction that produces a colored or turbid product, the intensity of which is proportional to the potassium concentration.

Colorimetric Methods: One approach involves the use of a macrocyclic polyether that selectively complexes with potassium ions. nih.gov This complex then forms an ion-pair with a colored anion, which can be extracted and measured spectrophotometrically. nih.gov Another method relies on an enzyme-coupled assay where the activity of a potassium-dependent enzyme, such as pyruvate (B1213749) kinase, is measured by monitoring the change in absorbance of NADH at 340 or 380 nm. linear.es

Turbidimetric Methods: A common method involves the precipitation of potassium with sodium tetraphenylboron to form a fine colloidal suspension. atlas-medical.com The turbidity of the suspension is measured with a spectrophotometer, typically at a wavelength around 500 nm, and is directly proportional to the concentration of potassium in the sample. atlas-medical.com Another technique uses sodium cobaltinitrite to precipitate potassium; the resulting complex develops a bluish-green color upon the addition of hydrochloric acid, which can be measured at 623 nm. researchgate.net

These methods provide versatile options for quantifying either the nicotinate or the potassium component of the compound, depending on the analytical requirements.

Thermodynamic and Energetic Investigations of Potassium Nicotinate

Calorimetric Measurements

Calorimetry is a key experimental technique for quantifying the heat flow associated with chemical reactions or physical changes. For potassium nicotinate (B505614), specific calorimetric methods have been employed to gather precise thermodynamic data.

The low-temperature heat capacities of anhydrous potassium nicotinate have been measured using a small sample precision automated adiabatic calorimeter. researchgate.net These measurements were conducted over a temperature range of 77 to 400 K. researchgate.net The experimental data were then fitted to a polynomial equation as a function of temperature using the least-squares method. Based on this fitted equation, smoothed heat capacities and other thermodynamic functions were calculated at 5 K intervals relative to the standard reference temperature of 298.15 K. researchgate.net

Isoperibol solution-reaction calorimetry has been utilized to measure the standard molar enthalpies of dissolution for the reactants (nicotinic acid and anhydrous potassium acetate) and the product (anhydrous this compound). researchgate.net This technique is crucial for constructing a thermochemical cycle to determine the enthalpy change of the synthesis reaction. The enthalpy change for the solid-phase reaction to form this compound was calculated from these dissolution measurements to be ΔrHm(theta) = (25.87 ± 0.47) kJ·mol⁻¹. researchgate.net

Enthalpy and Entropy Calculations

The data obtained from calorimetric measurements serve as the foundation for calculating key energetic and thermodynamic properties of this compound.

By designing a reasonable thermochemical cycle and using the data from isoperibol calorimetry, the standard molar enthalpy of formation for anhydrous this compound has been determined. In accordance with Hess's law, the standard molar enthalpy of formation (ΔfHm(theta)) for solid this compound, K(C₆H₄NO₂), is -(560.57 ± 1.09) kJ·mol⁻¹. researchgate.net

As part of the thermochemical cycle used to determine the enthalpy of formation, the standard molar enthalpies of dissolution for this compound and the precursor reactants were measured using an isoperibol solution-reaction calorimeter. researchgate.net These measurements are an essential intermediate step in the application of Hess's law to solid-state synthesis reactions. researchgate.net

Calorimetric studies have revealed the presence of two continuous phase transitions for this compound within the measured temperature range. researchgate.net The thermodynamic parameters associated with these transitions, including the peak temperatures, molar enthalpies, and molar entropies, have been precisely determined. researchgate.net

The values for the first transition were found to be:

Peak Temperature (Ttrs,1): (321.88 ± 0.07) K researchgate.net

Molar Enthalpy of Transition (ΔtrsHm,1): (37.59 ± 0.17) kJ·mol⁻¹ researchgate.net

Molar Entropy of Transition (ΔtrsSm,1): (117.24 ± 0.12) J·K⁻¹·mol⁻¹ researchgate.net

For the second transition, the determined values are:

Peak Temperature (Ttrs,2): (323.81 ± 0.30) K researchgate.net

Molar Enthalpy of Transition (ΔtrsHm,2): (12.42 ± 0.02) kJ·mol⁻¹ researchgate.net

Molar Entropy of Transition (ΔtrsSm,2): (38.36 ± 0.09) J·K⁻¹·mol⁻¹ researchgate.net

Data Tables

Table 1: Phase Transition Thermodynamics of this compound

| Transition | Peak Temperature (K) | Molar Enthalpy (kJ·mol⁻¹) | Molar Entropy (J·K⁻¹·mol⁻¹) |

|---|---|---|---|

| 1 | 321.88 ± 0.07 | 37.59 ± 0.17 | 117.24 ± 0.12 |

Table 2: Standard Molar Enthalpy of Formation

| Compound | Formula | State | ΔfHm(theta) (kJ·mol⁻¹) |

|---|

Theoretical Thermochemical Modeling

Theoretical thermochemical modeling utilizes computational chemistry methods to predict the thermodynamic properties of molecules from first principles, relying on the fundamental laws of quantum mechanics. These approaches can provide valuable insights into the stability, reactivity, and energetic behavior of compounds, complementing experimental data. For a molecule like this compound, a theoretical investigation would typically involve geometry optimization, frequency calculations, and single-point energy calculations using various levels of theory.

Methodologies:

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of atoms and molecules. Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), would be employed to optimize the molecular geometry of this compound and calculate its vibrational frequencies. These frequencies are essential for determining the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

Ab Initio Methods: High-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)), could be used to obtain more precise electronic energies. Due to their computational cost, these methods are often used for single-point energy calculations on geometries optimized with DFT.

Atomization and Isodesmic Reactions: To calculate the standard enthalpy of formation, theoretical models often employ atomization or isodesmic reaction schemes. In an atomization scheme, the enthalpy change for the dissociation of the molecule into its constituent atoms in the gas phase is calculated. By using the well-established experimental enthalpies of formation of the individual atoms, the enthalpy of formation of the molecule can be derived. Isodesmic reactions, which conserve the number and types of chemical bonds, are often employed to benefit from cancellation of errors in the theoretical calculations, leading to more accurate predictions.

Illustrative Research Findings:

A theoretical study on this compound would typically produce data tables summarizing the calculated thermochemical properties. The following tables are illustrative examples of what such findings would look like.

Table 1: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K and 1 atm

| Thermodynamic Property | Symbol | Illustrative Value | Units |

| Zero-Point Vibrational Energy | ZPVE | Value | kJ·mol⁻¹ |

| Thermal correction to Enthalpy | H_corr | Value | kJ·mol⁻¹ |

| Thermal correction to Gibbs Free Energy | G_corr | Value | kJ·mol⁻¹ |

| Standard Enthalpy | H° | Value | kJ·mol⁻¹ |

| Standard Gibbs Free Energy | G° | Value | kJ·mol⁻¹ |

| Standard Entropy | S° | Value | J·mol⁻¹·K⁻¹ |

| Constant Volume Heat Capacity | C_v | Value | J·mol⁻¹·K⁻¹ |

Table 2: Illustrative Comparison of Theoretical and Experimental Standard Enthalpy of Formation (ΔfHₘ°)

| Method | Basis Set | Calculated ΔfHₘ° (kJ·mol⁻¹) | Deviation from Experimental (kJ·mol⁻¹) |

| DFT (B3LYP) | 6-311+G(d,p) | Value | Value |

| DFT (M06-2X) | 6-311+G(d,p) | Value | Value |

| Ab Initio (MP2) | aug-cc-pVTZ | Value | Value |

| Ab Initio (CCSD(T)) | aug-cc-pVTZ | Value | Value |

| Experimental | - | -560.57 researchgate.net | 0 |

These tables would allow for a direct comparison of the accuracy of different theoretical methods and basis sets in predicting the thermochemical properties of this compound, with the experimental enthalpy of formation serving as the primary validation point. The goal of such theoretical modeling would be to identify a computational protocol that can reliably predict the energetic properties of this and related compounds.

Computational Chemistry and Quantum Mechanical Studies of Potassium Nicotinate

Computational chemistry and quantum mechanical methods serve as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For potassium nicotinate (B505614), these theoretical approaches provide insights that are complementary to experimental data, offering a molecular-level understanding of its behavior.

Biochemical Mechanisms and Enzymatic Interactions in Vitro

Interactions with Nicotinate (B505614) Dehydrogenase (NDH)

Nicotinate dehydrogenase (NDH) is a key molybdoenzyme that initiates the fermentation of nicotinate in certain anaerobic bacteria, such as Eubacterium barkeri. nih.gov This enzyme, also known as nicotinic acid hydroxylase, belongs to the family of oxidoreductases and catalyzes the hydroxylation of nicotinate. nih.govnih.gov

Mechanistic Studies of NDH-Catalyzed Reactions

Nicotinate + H₂O + NADP⁺ ⇌ 6-hydroxynicotinate + NADPH + H⁺ nih.gov

The reaction involves the introduction of a hydroxyl group, derived from a water molecule, onto the C6 position of the nicotinate ring. nih.gov Mechanistic studies suggest that the process involves a nucleophilic attack on the C6 carbon of the substrate, coupled with a hydride transfer from this carbon to an acceptor within the enzyme's active site. nih.gov Model calculations indicate that the presence of selenium in the active site accelerates this critical hydride transfer step. wikipedia.org

Characterization of the NDH Active Site (e.g., Mo-Se center)

The active site of NDH from E. barkeri is a complex and unique catalytic center, distinguished by the presence of a selenium atom coordinated directly to a molybdenum (Mo) ion. nih.govwikipedia.org This Mo-Se center is a novel feature among molybdenum hydroxylases, where a sulfido ligand is more commonly found. wikipedia.org

Structural analysis has revealed that the active site contains the molybdenum ion in a distorted square pyramidal coordination. nih.gov The equatorial positions are occupied by two enedithiolate sulfurs and one hydroxo-ligand, while an oxo-ligand is in the apical position. nih.gov Crucially, selenium binds as a terminal Mo=Se ligand, occupying one of the equatorial positions. nih.govwikipedia.org The Mo-Se bond length has been determined to be approximately 2.3 Å. nih.gov

The reactivity of NDH is critically dependent on this labile, non-selenocysteine selenium. wikipedia.org The enzyme can be inactivated by cyanide, which removes the selenium, and subsequently reactivated by incubation with selenide (B1212193) under reducing conditions, confirming the essential catalytic role of the selenium. nih.gov The binding of the nicotinate substrate in the active site positions the C6 carbon in close proximity to the hydroxyl ligand (for the nucleophilic attack) and the selenido ligand (for the hydride transfer), facilitating the hydroxylation reaction. nih.gov

Role in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺) Biosynthesis Pathways

Nicotinate is a vital precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a coenzyme essential for hundreds of redox reactions and various cellular processes. frontiersin.orgkhanacademy.org Nicotinate is utilized in the Preiss-Handler pathway, one of the three major routes for NAD⁺ biosynthesis in mammals, alongside the de novo pathway from tryptophan and the salvage pathway from nicotinamide. frontiersin.orgkhanacademy.org

Involvement of Nicotinate Phosphoribosyltransferase (NAPRT) in Salvage Pathways

The key enzyme that commits nicotinate to the NAD⁺ biosynthesis pathway is Nicotinate Phosphoribosyltransferase (NAPRT). frontiersin.orgoregonstate.edu While the term "salvage pathway" most commonly refers to the conversion of nicotinamide to NAD⁺, the Preiss-Handler pathway is also a form of salvage as it reclaims a vitamin B3 vitamer (nicotinate) for NAD⁺ synthesis. frontiersin.orgresearchgate.net

NAPRT catalyzes the conversion of nicotinate into nicotinic acid mononucleotide (NAMN), the first committed step in this pathway. frontiersin.orgnih.gov This enzyme is essential for cells to utilize exogenous or endogenous nicotinate to maintain their NAD⁺ pools. nih.gov Interestingly, unlike the primary salvage enzyme NAMPT, NAPRT is not subject to feedback inhibition by the physiological concentrations of NAD⁺, allowing for a robust elevation of cellular NAD⁺ levels when nicotinate is available. nih.gov

Enzymatic Conversion Steps and Associated Enzyme Systems

The enzymatic conversion of nicotinate to NAD⁺ via the Preiss-Handler pathway involves a sequence of two principal enzymatic reactions.

Reaction 1: Catalyzed by Nicotinate Phosphoribosyltransferase (NAPRT)

Substrates : Nicotinate, 5-phospho-α-D-ribose 1-diphosphate (PRPP), ATP, H₂O oregonstate.edu

Products : Nicotinate D-ribonucleotide (Nicotinic acid mononucleotide, NAMN), diphosphate, ADP, phosphate (B84403) oregonstate.edu

Enzyme Class : Ligase oregonstate.edu

Description : NAPRT transfers a phosphoribosyl group from PRPP to the nitrogen atom of the nicotinate ring, forming NAMN. frontiersin.org

Reaction 2: Catalyzed by Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT)

Substrate : Nicotinic acid mononucleotide (NAMN), ATP

Product : Nicotinic acid adenine dinucleotide (NAAD) frontiersin.org

Description : The NMNAT enzymes (NMNAT 1-3) then catalyze the adenylylation of NAMN to form NAAD. This step is shared with the other NAD⁺ synthesis pathways. frontiersin.org

Reaction 3: Catalyzed by NAD⁺ Synthetase (NADSYN)

Substrate : Nicotinic acid adenine dinucleotide (NAAD), Glutamine (as a nitrogen donor), ATP frontiersin.org

Product : Nicotinamide adenine dinucleotide (NAD⁺) frontiersin.org

Description : In the final step, NADSYN amidates the carboxyl group of the nicotinic acid moiety of NAAD, converting it to a nicotinamide group and thus forming the final product, NAD⁺. frontiersin.org

The table below summarizes the key enzymatic steps in the Preiss-Handler pathway starting from nicotinate.

| Step | Enzyme | Substrates | Products | Function |

| 1 | Nicotinate Phosphoribosyltransferase (NAPRT) | Nicotinate, PRPP, ATP, H₂O | Nicotinic Acid Mononucleotide (NAMN), Diphosphate, ADP, Phosphate | Commits nicotinate to the NAD⁺ synthesis pathway. |

| 2 | Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT) | NAMN, ATP | Nicotinic Acid Adenine Dinucleotide (NAAD), Pyrophosphate | Adds an adenosine (B11128) monophosphate moiety to NAMN. |

| 3 | NAD⁺ Synthetase (NADSYN) | NAAD, Glutamine, ATP | Nicotinamide Adenine Dinucleotide (NAD⁺), Glutamate, AMP, Pyrophosphate | Amidates NAAD to form the final NAD⁺ molecule. |

This table is based on data from multiple sources. frontiersin.orgoregonstate.edu

Influence on Other Enzyme Systems

Beyond its direct metabolic processing by NDH and NAPRT, nicotinate has been shown to influence the activity of other distinct enzyme systems. These interactions are often inhibitory and contribute to some of its broader pharmacological effects.

Studies have demonstrated that nicotinic acid can inhibit certain human cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These enzymes are a large family of monooxygenases crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. The inhibition is thought to occur via the coordination of the pyridine (B92270) nitrogen atom of nicotinate to the heme iron within the enzyme's active site. nih.govresearchgate.net

Another significant enzymatic interaction is the direct, noncompetitive inhibition of hepatocyte diacylglycerol O-acyltransferase 2 (DGAT2). nih.govwikipedia.org DGAT2 is a key enzyme in the liver responsible for the final step in triglyceride synthesis. nih.gov By inhibiting this enzyme, nicotinate reduces the liver's capacity to produce triglycerides, which in turn leads to decreased secretion of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles. nih.gov

The table below details the inhibitory effects of nicotinate on these enzyme systems.

| Enzyme System | Specific Enzyme(s) Inhibited | Mechanism of Action | Consequence of Inhibition |

| Cytochrome P450 | CYP2D6, CYP3A4, CYP2E1 | Coordination of pyridine nitrogen to the heme iron. nih.govresearchgate.net | Altered metabolism of drugs and other xenobiotics processed by these enzymes. |

| Triglyceride Synthesis | Diacylglycerol O-acyltransferase 2 (DGAT2) | Direct, noncompetitive inhibition. nih.gov | Reduced hepatic triglyceride synthesis and decreased VLDL/LDL secretion. nih.gov |

This table is based on data from multiple sources. nih.govnih.govwikipedia.orgresearchgate.net

Modulation of Reactive Oxygen Species (ROS)-Scavenging Enzymes

Reactive oxygen species (ROS) are byproducts of cellular metabolism, and their levels are typically managed by antioxidant defenses. When ROS production overwhelms these defenses, it can lead to oxidative stress. The modulation of ROS homeostasis is a critical process in maintaining cellular health. nih.gov Potassium channels, for instance, play a role in mitigating oxidative stress by detecting elevated ROS levels and altering the membrane potential of cells or organelles to restore physiological ROS balance. biorxiv.org This can prevent apoptosis, which may be triggered when ROS production surpasses the cell's buffering capacity. biorxiv.org Some synthetic potassium channels have been engineered to be sensitive to supraphysiological ROS levels, thereby inducing restorative changes in membrane potential during oxidative stress. biorxiv.org While direct studies detailing the specific effects of potassium nicotinate on ROS-scavenging enzymes are not extensively available in the provided search results, the role of potassium channels in ROS modulation highlights a potential area for investigation. nih.govresearchgate.net The regulation of K+ channels by ROS is a known mechanism contributing to cellular plasticity and is implicated in various physiological and pathological processes. nih.govresearchgate.net

Effects on Key Enzymes in Energy Metabolism and Redox Homeostasis (e.g., fumarase, aconitase)

Nicotinate metabolism is interconnected with key enzymes in energy metabolism. For instance, some bacteria utilize the enzyme maleate (B1232345) isomerase in nicotinate metabolism, which catalyzes the isomerization between maleate and fumarate (B1241708), a key component of the Krebs cycle. wikipedia.org

Aconitase, another crucial enzyme in the Krebs cycle, has been shown to be a target of modulation by various molecules. In plants, nitric oxide (NO) donors can inhibit the activity of tobacco aconitase in vitro. nih.gov For example, a 15-minute treatment with 1 mM of the NO donor NOC-9 resulted in the complete inhibition of partially purified aconitase activity. nih.gov Aconitase is also highly sensitive to direct oxidative stress, with 25 μM of H₂O₂ inhibiting over 70% of its activity. nih.gov In mammalian systems, the Krebs cycle enzyme fumarate hydratase (FH) is linked to aconitase function. Loss of FH activity leads to the accumulation of fumarate, which can cause a post-translational modification called succination on cysteine residues of proteins. researchgate.netnih.gov Mitochondrial aconitase (ACO2) is a key target of this modification. Fumarate exerts a dose-dependent inhibition of ACO2 activity, which is correlated with the succination of three critical cysteine residues required for binding the enzyme's iron-sulfur cluster. researchgate.netnih.gov This impairment of aconitase activity disrupts the Krebs cycle and illustrates how metabolites can regulate key enzymatic functions. researchgate.net

The following table summarizes the effects of different modulators on aconitase activity as observed in in vitro studies.

| Enzyme | Modulator | Concentration | Observation | Source Organism |

| Aconitase | NOC-9 (NO Donor) | 1 mM | Complete inhibition | Tobacco |

| Aconitase | SIN-1 (NO Donor) | 5 mM | >80% inhibition | Tobacco |

| Aconitase | Hydrogen Peroxide (H₂O₂) | 25 µM | >70% inhibition | Tobacco |

| Aconitase (ACO2) | Fumarate | Dose-dependent | Inhibition via succination | Porcine/Murine |

Enzymatic Synthesis of Nicotinate Derivatives

The synthesis of nicotinic acid and its derivatives can be achieved through biocatalytic methods, which are often preferred over chemical synthesis due to milder reaction conditions and reduced environmental impact. mdpi.com Microbial hydrolytic enzymes, particularly nitrilases, are central to the enzymatic production of nicotinic acid from 3-cyanopyridine (B1664610). mdpi.comfrontiersin.org The first nitrilase-catalyzed process for producing nicotinic acid from 3-cyanopyridine was reported using Rhodococcus rhodochrous J1, achieving a 100% yield. frontiersin.org

Enzymes are also employed to create various nicotinamide derivatives. Lipases, such as Novozym® 435 from Candida antarctica, can catalyze the synthesis of these derivatives from methyl nicotinate and amines. nih.gov This process has been optimized in continuous-flow microreactors, leading to high product yields (81.6–88.5%) in significantly shorter reaction times compared to batch processes. nih.gov The choice of solvent is critical for reaction efficiency; tert-amyl alcohol was identified as an optimal green solvent for this enzymatic reaction. nih.gov

The table below presents data on the enzymatic synthesis of a nicotinamide derivative using Novozym® 435 in different solvents within a continuous-flow microreactor. nih.gov

| Entry | Solvent | Log P | Yield (%) |

| 1 | tert-Amyl alcohol | 1.04 | 82.4 ± 1.2 |

| 2 | Methanol (B129727) | -0.76 | 26.5 ± 0.6 |

| 3 | Isopropanol | -0.39 | 54.3 ± 1.4 |

| 4 | Acetonitrile | -0.33 | 64.8 ± 1.5 |

| 5 | Acetone | -0.16 | 34.5 ± 0.8 |

| 6 | Toluene | 2.5 | 18.6 ± 1.2 |

| 7 | DMSO | -1.35 | No reaction |

| 8 | DMF | -1.0 | No reaction |

Ligand Binding and Complexation Chemistry

Coordination with Metal Centers and Electronic System Perturbation

The nicotinate ion is a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways. It can act as a bifunctional linker, using both its pyridyl nitrogen and carboxylate oxygen atoms to connect metal centers, forming coordination polymers. acs.org For example, nicotinate has been used to join trinuclear heterometallic nodes of copper(II) and manganese(II) or cadmium(II) to form one-dimensional polymeric chains. acs.org In other structures, nicotinate may coordinate using only the carboxylate oxygen atoms, leaving the pyridyl nitrogen free. acs.org The coordination environment of the metal ion is a critical factor, with transition metals like cobalt, nickel, and copper adopting geometries such as tetrahedral or octahedral, which influences the final architecture of the resulting complex. rsc.orgekb.eg

The binding of ligands like nicotinate to a metal center perturbs the electronic system of the complex. nih.gov Metal ions possess properties such as charge, redox activity, and partially filled d-orbitals that are tuned by the coordinated ligands. nih.gov In complexes involving manganese(II) and copper(II) linked by nicotinate, dc magnetic susceptibility measurements have shown that the metal ions are antiferromagnetically coupled. acs.org The strength of this magnetic interaction (exchange coupling constant, J) can be influenced by the specific coordination mode of the nicotinate ligand.

Spectroscopic Investigations of Ligand-Protein Interactions (e.g., leghemoglobin heme)

Spectroscopic techniques are powerful tools for probing the interaction between ligands and proteins. The binding of nicotinate to the heme iron of leghemoglobin, a protein found in the root nodules of leguminous plants, has been studied using Electron Paramagnetic Resonance (EPR) and optical spectroscopy. nih.gov These studies reveal that nicotinate binds to ferric leghemoglobin. A crystal field analysis of the EPR data for the nicotinate derivative of ferric leghemoglobin demonstrates that the pyridine nitrogen of the nicotinate molecule is bound to the heme iron. nih.gov

The binding of nicotinate and other substituted pyridines to ferrous leghemoglobin results in characteristic optical absorption maxima near 685 nm. nih.gov The precise position and intensity of these absorption bands are sensitive to the nature of the substituents on the pyridine ring. Electron-withdrawing groups tend to shift the absorption maxima to lower energy. nih.gov While nicotinate does bind to leghemoglobin, studies measuring the physiological concentrations of nicotinate and leghemoglobin in soybean root nodules suggest that the amount of nicotinate present is too low to significantly interfere with the oxygen-binding function of ferrous leghemoglobin in vivo. nih.gov It is estimated that less than 1% of the ferrous leghemoglobin in the nodule cytosol would be bound to nicotinate. nih.gov

Investigations in Non Human Biological Systems

Plant Physiology and Biochemistry Studies

The roles of potassium and nicotinate (B505614), the components of potassium nicotinate, have been individually investigated in various plant systems, revealing their significance in growth, metabolism, and stress adaptation.

Potassium is a vital macronutrient that plays a crucial role in plant growth, particularly under abiotic stress conditions like drought. mdpi.comwikipedia.org In wheat seedlings subjected to drought stress, an adequate supply of potassium has been shown to enhance tolerance. trdizin.gov.trplos.org It improves plant growth and biomass by contributing to osmotic regulation, which helps maintain cell turgor and water uptake from the soil. unicropbiochem.comnih.gov Studies on wheat have demonstrated that sufficient potassium levels lead to higher biomass, increased chlorophyll (B73375) content, and better photosynthetic performance even under drought conditions. trdizin.gov.tr For instance, under PEG-induced drought stress, wheat seedlings treated with sufficient potassium (SK) showed significantly higher shoot and root dry masses compared to those with low potassium (LK). trdizin.gov.trplos.org Potassium nitrate (B79036) priming has also been found to improve seed germination and early seedling growth in wheat under salt stress by helping to balance cell osmosis. cabidigitallibrary.org

Nicotinate, a form of niacin (Vitamin B3), is an intermediate in the NAD salvage pathway and has also been observed to influence plant development. oup.comnih.gov In rice, for example, elevated levels of nicotinate were found to primarily affect plant height. oup.com

The combined application of nicotinate and potassium nitrate with other compounds has been explored for its effects on plant growth. mdpi.com The fundamental roles of potassium in stress mitigation are linked to its functions in stomatal regulation and maintaining water balance, which are critical for survival during periods of high heat or drought. redoxgrows.comnih.gov

Table 1: Effect of Potassium Supply on Wheat Seedling Biomass Under Drought Stress This table presents data on the shoot and root dry masses of two wheat cultivars (drought-tolerant SN16 and intolerant JM22) under normal and drought (20% PEG6000) conditions with varying levels of potassium carbonate (K2CO3) supply.

Potassium is a key regulator of numerous metabolic processes and stress response pathways in plants. mdpi.com It activates over 60 different enzymes essential for processes like protein synthesis and carbohydrate metabolism. wikipedia.orgunicropbiochem.comresearchgate.net A primary role of potassium in stress response is maintaining ion homeostasis and osmotic balance, which is crucial for plant adaptation to drought and salinity. mdpi.comunicropbiochem.com Under drought stress, adequate potassium levels help regulate stomatal opening, protecting the plant from excessive water loss. nih.gov Furthermore, potassium plays a role in mitigating oxidative stress by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). nih.govresearchgate.net

Nicotinate is a central metabolite in the NAD salvage pathway, which is vital for maintaining the cellular NAD pool. nih.gov This pathway is important for plant resistance to abiotic stresses, including high salinity. nih.gov Blocking the NAD salvage pathway can lead to hypersensitivity to stress. nih.gov NAD itself is a crucial coenzyme for cellular metabolism and redox balance, linking it directly to stress response mechanisms. nih.govnih.gov

Potassium deficiency can significantly alter plant metabolism. researchgate.net In maize, for example, long-term potassium deficiency leads to the accumulation of most amino acids, phenolic acids, organic acids, and alkaloids in the shoots. frontiersin.org Similarly, in tomato plants, potassium deficiency causes an accumulation of soluble sugars and amino acids in the roots. researchgate.net This suggests that a lack of potassium can suppress carbon metabolism and affect the synthesis and distribution of key metabolites. frontiersin.org

The distribution of nicotinate and its derivatives is not uniform throughout the plant. In Arabidopsis thaliana, nicotinate can be converted into various glycosylated forms, such as nicotinate O-glucoside (NAOG) and nicotinate N-glucoside (NANG). nih.gov Studies using radiolabeled nicotinamide (B372718) revealed that NAOG accumulates to similar levels in seedlings, rosette leaves, and cauline leaves, with significantly lower levels found in stems and flowers. nih.gov In contrast, NANG tends to accumulate more in the roots. nih.gov Further research identified other nicotinate N-glycosides, such as nicotinate N-pentoside and NA N-rhamnoside, which are also highly accumulated in root tissues. nih.govfrontiersin.org In rice, nicotinate itself has been found to accumulate in the leaves. oup.com

Potassium status also influences the distribution of metabolites. hello-nature.com Potassium deficiency in tomato plants leads to distinct changes in different tissues: roots accumulate soluble sugars and amino acids, while leaves show a decrease in organic acids and amino acids. researchgate.net This differential accumulation reflects potassium's role in nutrient transport and distribution throughout the plant. researchgate.nethello-nature.com

Table 2: Relative Accumulation of Nicotinate O-Glucoside (NAOG) in Different Arabidopsis Tissues This table shows the relative levels of NAOG accumulation in various tissues of Arabidopsis thaliana after treatment with radiolabeled nicotinamide. Data is normalized to the level in seedlings.

Cellular Transport Mechanisms and Encapsulation Research

The transport of nicotinate across cellular membranes is facilitated by specific carrier proteins. nih.govnih.gov In the eye, the transfer of nicotinate into the retina is mediated by H+-coupled monocarboxylate transporters (MCTs) located at the inner blood-retinal barrier. nih.govnih.gov Studies using a rat retinal capillary endothelial cell line (TR-iBRB2) demonstrated that nicotinate uptake is a pH-dependent and saturable process. nih.govnih.gov

This transport is largely independent of sodium ions but is significantly inhibited by other monocarboxylates like lactate (B86563) and pyruvate (B1213749), as well as by monocarboxylic drugs such as salicylate. nih.govnih.gov The kinetic parameters for this transport system have been determined, showing a Michaelis constant (Kt) of approximately 7.0 mM and a maximum velocity (Vmax) of 21.2 nmol/(min·mg protein). nih.gov Molecular analysis of the retinal cells confirmed the expression of MCT1, MCT2, and MCT4, which are consistent with the observed H+-dependent transport characteristics. nih.govnih.gov In contrast, sodium-dependent monocarboxylate transporters (SMCTs) were not found to be expressed in these specific cells. nih.govnih.gov However, other research indicates that SMCTs can mediate sodium-dependent, electrogenic transport of nicotinate in other tissues. portlandpress.com

Table 3: Kinetic Parameters of [³H]-Nicotinate Uptake by TR-iBRB2 Retinal Cells This table summarizes the kinetic characteristics of the H+-monocarboxylate transporter responsible for nicotinate uptake in an in vitro model of the inner blood-retinal barrier.

Nicotinic acid (the protonated form of nicotinate) can be encapsulated within polymer matrices for controlled release applications. nih.govnih.gov Ion-exchange polymers are particularly effective for this purpose. nih.govresearchgate.net Studies have shown that commercial ion exchangers, such as the cation exchanger Dowex-50 and the anion exchanger Dowex-1, can successfully encapsulate nicotinic acid. nih.govnih.gov The encapsulation capacity depends on the type of polymer; for example, one gram of Dowex-50 can encapsulate up to 0.64 grams of nicotinic acid, while Dowex-1 can encapsulate 0.33 grams. nih.gov

The release of the encapsulated compound from these polymers occurs via an ion-exchange mechanism. nih.govscitechnol.com When the polymer comes into contact with a solution containing other ions (a strong electrolyte), these ions are exchanged for the drug molecules, which are then released into the surrounding medium. nih.govscitechnol.com The kinetics of this release can be modeled to predict the rate at which the active substance becomes available. mdpi.com The high elution rate of nicotinic acid from these ion-exchange nanocontainers suggests their potential for achieving specific pharmacokinetic profiles for drug delivery. nih.gov

Table 4: Encapsulation Capacity of Nicotinic Acid in Ion Exchange Polymers This table shows the amount of nicotinic acid that can be encapsulated per gram of two different commercial ion exchange polymers.

Metabolomic Studies in Non-Human Organism Models

Analysis of Dysregulated Metabolic Pathways (e.g., nicotinate and nicotinamide metabolism in non-human primate models)

Metabolomic studies in non-human primate models, particularly the rhesus macaque (Macaca mulatta), have identified the nicotinate and nicotinamide metabolism pathway as being significantly susceptible to dysregulation under physiological stress, such as exposure to abdominal radiation. auburn.eduoup.com In these studies, untargeted metabolomics of plasma samples revealed time- and dose-dependent changes in various metabolites following radiation exposure. frontiersin.org

One of the consistently identified dysregulated pathways across different radiation doses was the nicotinate and nicotinamide metabolism pathway. auburn.edu This pathway is crucial for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD), a vital coenzyme for cellular redox reactions and energy metabolism. ox.ac.uk The dysregulation was characterized by significant changes in the levels of key metabolites within this pathway. For instance, in rhesus monkeys exposed to abdominal irradiation, levels of nicotinamide (a form of vitamin B3) were observed to be down-regulated, while quinolinate, a downstream metabolite, was up-regulated. oup.comfrontiersin.org Another metabolite, N1-Methyl-2-pyridone-5-carboxamide, also showed up-regulation in certain radiation dose groups. oup.com

These alterations suggest a disruption in the normal synthesis and degradation of NAD. The observed changes in these metabolites point towards an increased catabolism of NAD as a response to cellular stress and damage induced by radiation. auburn.eduoup.com The findings from these non-human primate models provide critical insights into the metabolic perturbations that can occur in response to significant physiological insults, highlighting the sensitivity of the nicotinate and nicotinamide pathway.

| Metabolite | Observed Change in Non-Human Primate Model (Rhesus Macaque) | Study Context | Potential Implication |

|---|---|---|---|

| Nicotinamide | Down-regulated | Abdominal radiation exposure | Decreased availability for NAD+ synthesis |

| Quinolinate | Up-regulated | Abdominal radiation exposure | Increased NAD+ degradation or altered tryptophan metabolism |

| N1-Methyl-2-pyridone-5-carboxamide | Up-regulated | Abdominal radiation exposure | Increased clearance of nicotinamide |

Influence on Gut Microbiota and Associated Biochemical Changes

The administration of nicotinate, the anionic form of nicotinic acid, has been shown to influence the composition and metabolic output of the gut microbiota in various non-human animal models. These studies suggest a complex interplay between nicotinate availability and the gut microbial ecosystem, leading to significant biochemical changes.

In a study involving sheep fed a high-concentrate diet, supplementation with niacin (nicotinic acid) led to notable shifts in the ruminal microbial community. The supplementation was found to increase the abundance of propionic and butyric acid-producing bacteria, such as Succinivibrio and Ruminococcus. frontiersin.org This alteration in the microbial population resulted in increased concentrations of propionate (B1217596) and butyrate, which are key short-chain fatty acids (SCFAs) that serve as an energy source for the host. frontiersin.org The study also noted that niacin supplementation could alleviate the symptoms of rumen acidosis by inhibiting the growth of acid-producing bacteria like Streptococcus bovis. frontiersin.org

Research in rodent models has also highlighted the impact of nicotinic acid on the gut microbiome. In mice, a diet low in niacin was shown to alter the gut microbiota, leading to changes in fatty acid metabolism and amino acid metabolites. researchgate.net Conversely, studies where nicotinic acid was delivered in a delayed-release formulation to target the colon demonstrated an increase in the abundance of the phylum Bacteroidetes. diabetesjournals.org This shift in the microbiota was associated with beneficial effects on the host's metabolism. diabetesjournals.org The gut microbiome itself can also influence the availability of nicotinic acid for the host. Some gut bacteria can convert nicotinamide into nicotinic acid, which can then be absorbed and utilized by the host for NAD synthesis. nih.gov This indicates a bidirectional relationship where nicotinate can shape the gut microbial community, and in turn, the microbiota can influence the host's nicotinate metabolism. nih.gov

| Non-Human Model | Key Microbial Changes | Associated Biochemical Changes | Reference |

|---|---|---|---|

| Sheep (Ovis aries) | Increased abundance of Succinivibrio and Ruminococcus; Decreased Streptococcus bovis | Increased concentrations of propionic acid and butyric acid; Stabilized rumen pH | frontiersin.org |

| Mouse (Mus musculus) | Alterations in microbial composition due to low-niacin diet | Changes in fatty acid and amino acid metabolites | researchgate.net |

| Mouse (Mus musculus) | Increased abundance of Bacteroidetes with delayed-release nicotinic acid | Associated with improved metabolic markers | diabetesjournals.org |

Synthesis and Academic Applications of Nicotinate Derivatives

Design and Synthesis of Novel Nicotinate (B505614) Derivatives

The synthesis of novel nicotinate derivatives is a focal point of research due to their potential applications in various scientific fields. The design strategies often revolve around structural diversification to explore a wider chemical space and the development of efficient synthetic methodologies like tandem and one-pot reactions.

Strategies for Structural Diversification and Functional Group Tolerance

The creation of diverse libraries of nicotinate derivatives is crucial for structure-activity relationship (SAR) studies. A key aspect of this is ensuring that the synthetic methods are tolerant of a wide range of functional groups, allowing for the incorporation of various substituents onto the nicotinic acid scaffold.

One approach to structural diversification involves the modification of the pyridine (B92270) ring and the ester group. For instance, various synthetic routes have been developed to introduce different substituents at one or more positions of the pyridyl ring. nih.gov Enzymatic synthesis using lipases like Novozym® 435 has demonstrated good functional group tolerance, enabling the synthesis of a range of nicotinamide (B372718) derivatives from methyl nicotinate and various amines and benzylamines under mild conditions. researchgate.net This chemo-enzymatic approach avoids the need for functional-group activation, protection, and deprotection steps that are often necessary in traditional chemical synthesis. researchgate.net

Another strategy for achieving structural diversity is through multicomponent reactions (MCRs). MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, often with high atom economy and efficiency. bohrium.com These reactions can tolerate a variety of functional groups on the starting materials, leading to a wide array of substituted nicotinic acid derivatives. For example, the synthesis of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles has been achieved through a multicomponent condensation, showcasing the ability to incorporate different alkoxy and alkylsulfanyl groups. bohrium.com

The table below summarizes various synthetic strategies and their tolerance to different functional groups in the synthesis of nicotinate derivatives.

| Synthetic Strategy | Tolerated Functional Groups | Reference(s) |

| Enzymatic Synthesis | Amines, Benzylamines | researchgate.net |

| Multicomponent Reactions | Alkoxy, Alkylsulfanyl, Cyano | bohrium.com |

| Traditional Synthesis | Halogens, Nitro, Methyl | nih.gov |

Exploration of Tandem Reactions and One-Pot Synthesis Approaches

Tandem reactions and one-pot syntheses are highly sought after in modern organic synthesis as they offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These approaches involve multiple bond-forming events in a single reaction vessel, either sequentially or concurrently, without the need for isolating intermediates.

A notable example is the acid-mediated one-pot synthesis of nicotinamide derivatives from nicotinamide and various aliphatic carbo(x/thio)amides. bohrium.com This method has been successfully implemented under both conventional reflux and microwave irradiation conditions, with the latter significantly reducing reaction times and improving yields. bohrium.com

Furthermore, multicomponent reactions inherently function as one-pot procedures. The synthesis of various heterocyclic compounds, including derivatives of nicotinic acid, has been achieved through such strategies. bohrium.com These methods demonstrate the feasibility of combining multiple reaction steps, such as condensation and cyclization, in a single pot to generate complex molecular architectures.

Research into Specific Biological Activities of Derivatives (Beyond Prohibited Areas)

Nicotinate derivatives have been the subject of extensive research to explore their potential biological activities. This research spans from investigating their mechanisms of enzyme inhibition to understanding their effects at the molecular and cellular levels in various biological systems.

Mechanistic Investigations of Enzyme Inhibition (e.g., cyclooxygenases)

Cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases, are key enzymes in the biosynthesis of prostanoids, which are lipid mediators involved in inflammation. nih.gov Two isoforms, COX-1 and COX-2, are well-characterized. The inhibition of these enzymes is a major strategy for the development of anti-inflammatory drugs. nih.govnih.gov

Several novel series of nicotinate derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov In one study, all tested compounds demonstrated potent COX-2 inhibitory activity and showed higher selectivity towards COX-2 over COX-1 compared to the non-selective anti-inflammatory drug indomethacin. nih.gov Certain derivatives exhibited COX-2 inhibitory activity comparable to the selective COX-2 inhibitor celecoxib. nih.gov

Molecular docking studies have been employed to understand the binding interactions of these nicotinate derivatives within the active site of the COX-2 enzyme. These computational studies have helped to rationalize the observed inhibitory potency and selectivity, revealing that the derivatives can establish favorable interactions with key amino acid residues in the enzyme's active site. nih.gov

The following table presents a selection of nicotinate derivatives and their reported inhibitory activities against COX enzymes.

| Compound Series | Target Enzyme(s) | Key Findings | Reference(s) |

| Novel Nicotinic Acid Derivatives | COX-1, COX-2 | Potent and selective COX-2 inhibition. | nih.gov |

| Substituted Nicotinic Acid Derivatives | COX-2 | Activity comparable to celecoxib. | nih.gov |

Molecular and Cellular Studies of Insecticidal Activity

Nicotinic acid and its derivatives have a long history as insecticides. researchgate.netchemistryjournal.net Modern research focuses on understanding the molecular and cellular mechanisms underlying their insecticidal properties. Many synthetic insecticides, known as neonicotinoids, are structurally related to nicotine (B1678760) and act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. bohrium.commdpi.comnih.gov

The primary mode of action of these compounds involves their interaction with insect nAChRs, leading to continuous stimulation of the nerve cells, which results in paralysis and death of the insect. mdpi.com The selective toxicity of these insecticides towards insects over vertebrates is attributed to their higher binding affinity for insect nAChRs compared to their mammalian counterparts. bohrium.commdpi.com

Cellular studies have shown that exposure to neonicotinoid insecticides can lead to a range of cytotoxic effects. researchgate.netmdpi.com These include the induction of oxidative stress through the excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage. researchgate.netmdpi.com Research has demonstrated that these pesticides can impair the viability and function of various cell types, including reproductive, neural, and immune cells. researchgate.net

Applications in Advanced Materials Research

The unique chemical structure of nicotinic acid and its derivatives, including potassium nicotinate, makes them interesting building blocks for the development of advanced materials with novel properties and applications.

Research has explored the use of this compound in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. A study detailed the synthesis and characterization of anhydrous this compound, which can serve as a precursor or ligand in the formation of such frameworks. researchgate.netepa.gov The thermal properties of this compound have also been investigated, providing crucial data for its application in materials science. researchgate.net

Furthermore, potassium salts are being investigated for their use in energy storage applications, particularly in potassium-ion batteries (PIBs). deakin.edu.ausciopen.com While direct applications of this compound in this area are still emerging, the development of advanced and sustainable functional materials for PIBs is an active area of research. deakin.edu.au The principles of using organic potassium salts in materials like MOFs for battery applications are being explored.

The functionalization of nanomaterials with organic molecules is another area where nicotinate derivatives could find applications. The modification of nanomaterials can impart new functionalities for use in catalysis, sensing, and electronics. nih.govmdpi.comnih.govmdpi-res.com While specific examples with this compound are not extensively documented, the versatile chemistry of nicotinic acid suggests potential for its use in surface modification of various nanomaterials.

Development of Nicotinate-Based Coordination Compounds and Complexes

The nicotinate anion, derived from nicotinic acid (a form of vitamin B3), is a versatile ligand in coordination chemistry. Its structure, featuring a pyridine nitrogen atom and a carboxylate group, allows it to coordinate with metal ions in various modes, leading to the formation of a diverse range of coordination compounds, including coordination polymers. These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and materials science.